molecular formula C18H17F3N4OS B221687 (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one

Cat. No. B221687
M. Wt: 394.4 g/mol
InChI Key: PKOMKYSBEHNEGW-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of specific enzymes or receptors.
Biochemical and Physiological Effects:
(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to determine the optimal dosage and administration route. Additionally, this compound could be further investigated for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one is a chemical compound that has been studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases and applications in other fields.

Synthesis Methods

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one has been achieved using various methods. One of the methods involves the reaction of 2-aminobenzothiazole with cyclohexyl isocyanide and trifluoroacetic acid in the presence of triethylamine and acetic anhydride. The resulting product is then treated with 3-methyl-1-phenyl-2-pyrazolin-5-one to obtain (4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one.

Scientific Research Applications

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one

Molecular Formula

C18H17F3N4OS

Molecular Weight

394.4 g/mol

IUPAC Name

(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one

InChI

InChI=1S/C18H17F3N4OS/c19-18(20,21)15-12(10-22-11-6-2-1-3-7-11)16(26)25(24-15)17-23-13-8-4-5-9-14(13)27-17/h4-5,8-11,22H,1-3,6-7H2/b12-10+

InChI Key

PKOMKYSBEHNEGW-ZRDIBKRKSA-N

Isomeric SMILES

C1CCC(CC1)N/C=C/2\C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

SMILES

C1CCC(CC1)NC=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Canonical SMILES

C1CCC(CC1)NC=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

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